Octafonium chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

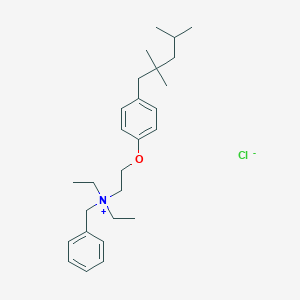

Structure

3D Structure of Parent

Properties

IUPAC Name |

benzyl-diethyl-[2-[4-(2,2,4-trimethylpentyl)phenoxy]ethyl]azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H42NO.ClH/c1-7-28(8-2,22-25-12-10-9-11-13-25)18-19-29-26-16-14-24(15-17-26)21-27(5,6)20-23(3)4;/h9-17,23H,7-8,18-22H2,1-6H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJHSDBWTZFWIGQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](CC)(CCOC1=CC=C(C=C1)CC(C)(C)CC(C)C)CC2=CC=CC=C2.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H42ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Octafonium Chloride: Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Octafonium Chloride, a quaternary ammonium compound. While specific experimental data for this molecule is limited in publicly accessible literature, this document consolidates the available structural information and supplements it with well-established data from the broader class of Quaternary Ammonium Compounds (QACs) to provide a thorough technical profile.

Core Chemical Identity and Structure

This compound is a synthetic quaternary ammonium salt.[1][2] Its structure features a central, positively charged nitrogen atom bonded to four organic groups, making it a permanently charged cation, independent of the pH of its solution.[3] The associated anion is chloride.

The specific structure of this compound is defined as Benzyldiethyl(2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]ethyl)ammonium chloride.[1]

Chemical Structure Identifiers:

-

Molecular Formula: C₂₇H₄₂ClNO[4]

-

CAS Number: 15687-40-8[4]

-

InChI Key: DPECLNSLLIQJJO-UHFFFAOYSA-M[1]

-

SMILES: CC--INVALID-LINK--(CCOc1ccc(cc1)C(C)(C)CC(C)(C)C)Cc2ccccc2.[Cl-][1]

The diagram below illustrates the logical relationship of the core components of a quaternary ammonium compound.

Chemical and Physical Properties

Quaternary Ammonium Compounds (QACs) are cationic surfactants that reduce surface tension.[5] Their amphiphilic nature, with a hydrophilic charged head and a hydrophobic tail, allows them to interact with and disrupt microbial cell membranes.[6] While specific experimental values for this compound are not widely published, the table below includes its known identifiers and representative data for a structurally simpler QAC, Octyltrimethylammonium chloride, for comparative purposes.

| Property | Value (this compound) | Representative Value (Octyltrimethylammonium chloride) |

| CAS Number | 15687-40-8[4] | 10108-86-8[7][8][9][10] |

| Molecular Formula | C₂₇H₄₂ClNO[4] | C₁₁H₂₆ClN[7][10] |

| Molecular Weight | 432.08 g/mol [1][4] | 207.78 g/mol [8] |

| Appearance | Not specified | White crystalline powder[8] |

| Solubility | Soluble in water (characteristic of QACs)[2] | Soluble in water and organic solvents[7] |

| Melting Point | Not specified | Not specified |

| Boiling Point | Not specified | Not specified |

Experimental Protocols

The synthesis of quaternary ammonium salts is most commonly achieved through the alkylation of a tertiary amine, a process known as the Menschutkin reaction.[11] This is a bimolecular nucleophilic substitution (SN2) reaction where the lone pair of electrons on the tertiary amine's nitrogen atom attacks an alkyl halide, leading to the formation of the quaternary ammonium cation and a halide anion.[11]

The general workflow for this synthesis is outlined below.

The characterization of newly synthesized QACs involves a series of analytical techniques to confirm the structure and purity of the compound. This typically includes spectroscopic methods and mass spectrometry.

Mechanism of Action and Biological Activity

Quaternary ammonium compounds like this compound are membrane-active agents with a broad spectrum of antimicrobial activity against bacteria, fungi, and enveloped viruses.[3][5][6][12] Their primary mechanism of action involves the disruption of microbial cell membranes.[3][13]

The process can be summarized in the following steps:

-

Adsorption: The positively charged cationic head of the QAC molecule is attracted to the negatively charged components of the microbial cell surface.

-

Penetration: The hydrophobic alkyl tail penetrates the hydrophobic core of the cell membrane.[12]

-

Membrane Disruption: This penetration destabilizes the membrane structure, increasing its permeability.[12]

-

Cell Lysis: The loss of membrane integrity leads to the leakage of essential intracellular components, ultimately causing cell death.[12][13]

References

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. Benzethonium chloride - Wikipedia [en.wikipedia.org]

- 3. Quaternary ammonium cation - Wikipedia [en.wikipedia.org]

- 4. labsolu.ca [labsolu.ca]

- 5. Quaternary Ammonium Biocides: Efficacy in Application - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. CAS 10108-86-8: Octyltrimethylammonium chloride [cymitquimica.com]

- 8. N-OCTYLTRIMETHYLAMMONIUM CHLORIDE [chembk.com]

- 9. Octyltrimethylammonium chloride | 10108-86-8 [chemicalbook.com]

- 10. 10108-86-8 CAS MSDS (Octyltrimethylammonium chloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 11. Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Biological Activity of Quaternary Ammonium Salts and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. npic.orst.edu [npic.orst.edu]

An In-Depth Technical Guide to the Mechanism of Action of Octafonium Chloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Octafonium chloride is a quaternary ammonium compound (QAC) that functions as an antiseptic agent. Its mechanism of action is consistent with that of other cationic surfactants, primarily involving the disruption of microbial cell membranes, leading to cell death. This guide provides a detailed examination of this mechanism, supported by data from closely related QACs due to the limited availability of specific quantitative data for this compound in publicly accessible literature. The methodologies for key experiments relevant to determining this mechanism of action are also detailed.

Core Mechanism of Action: Membrane Disruption

As a cationic surfactant, this compound's primary mode of antimicrobial activity is the disruption of the physical integrity and function of the microbial cell membrane.[1] This process can be broken down into several key stages:

-

Adsorption and Binding: The positively charged quaternary ammonium head of the this compound molecule is electrostatically attracted to the negatively charged components of the microbial cell surface, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria.

-

Hydrophobic Interactions: Following initial electrostatic binding, the long, hydrophobic alkyl chain of the molecule penetrates the lipid bilayer of the cell membrane. This insertion is driven by hydrophobic interactions with the fatty acid chains of the membrane phospholipids.

-

Membrane Disorganization: The integration of this compound molecules into the lipid bilayer disrupts the ordered structure of the membrane. This leads to an increase in membrane fluidity and the formation of pores or micelles within the membrane.

-

Leakage of Intracellular Components: The compromised integrity of the cell membrane results in the leakage of essential low-molecular-weight cytoplasmic constituents, such as potassium ions, nucleotides, and amino acids. This leakage disrupts the cell's osmotic balance and metabolic functions.

-

Protein Denaturation: At higher concentrations, this compound can cause the denaturation of essential membrane proteins and cytoplasmic enzymes. This is due to the disruption of the proteins' tertiary and quaternary structures by the surfactant molecules, leading to a loss of function.

The culmination of these events is a rapid and irreversible cascade leading to microbial cell death.

Signaling Pathways and Molecular Interactions

The action of this compound is primarily a physical disruption of the cell membrane rather than an interaction with specific signaling pathways. The following diagram illustrates the logical flow of its mechanism of action.

Quantitative Data

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Benzalkonium chloride | Staphylococcus aureus | 1 - 10 | [2] |

| Benzalkonium chloride | Escherichia coli | 32 - 64 | [2] |

| Benzalkonium chloride | Pseudomonas aeruginosa | 128 - 256 | [2] |

| Benzalkonium chloride | Candida albicans | >100 | [3] |

| Cetylpyridinium chloride | Staphylococcus aureus | 1.95 | [4] |

| Cetylpyridinium chloride | Escherichia coli | 15.6 | [4] |

| Cetylpyridinium chloride | Candida albicans | 15.6 | [4] |

Note: The efficacy of QACs can be influenced by factors such as the presence of organic matter, pH, and the formulation of the product.

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of antimicrobial compounds like this compound.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

-

Preparation of Antimicrobial Agent: A stock solution of this compound is prepared and serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate to obtain a range of concentrations.

-

Preparation of Inoculum: A pure culture of the test microorganism is grown overnight and then diluted in fresh broth to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is further diluted to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Inoculation: Each well of the microtiter plate containing the diluted antimicrobial agent is inoculated with the standardized microbial suspension. A positive control (microorganism in broth without the agent) and a negative control (broth only) are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).

-

Determination of MIC: The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism.

Membrane Permeability Assay (Leakage of Intracellular Components)

This assay measures the leakage of intracellular material, such as nucleic acids and proteins, as an indicator of membrane damage.

Protocol:

-

Cell Preparation: A mid-logarithmic phase culture of the test microorganism is harvested, washed, and resuspended in a suitable buffer (e.g., phosphate-buffered saline) to a specific optical density.

-

Treatment: The cell suspension is treated with various concentrations of this compound. A control sample with no treatment is also prepared.

-

Incubation: The suspensions are incubated at a controlled temperature for a defined period.

-

Centrifugation: The cells are pelleted by centrifugation.

-

Measurement of Leakage: The supernatant is collected, and the absorbance is measured at 260 nm using a spectrophotometer to quantify the amount of leaked nucleic acids.

-

Data Analysis: An increase in the absorbance at 260 nm in the treated samples compared to the control indicates membrane damage.

Protein Denaturation Assay

This in vitro assay assesses the ability of a compound to inhibit protein denaturation, which is a secondary mechanism of action for some disinfectants.

Protocol:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing a solution of a protein (e.g., bovine serum albumin or egg albumin), a buffer (e.g., phosphate-buffered saline, pH 6.4), and the test compound (this compound) at various concentrations. A control is prepared without the test compound.

-

Incubation: The reaction mixtures are incubated at 37°C for a short period (e.g., 15-20 minutes).

-

Heat-Induced Denaturation: The mixtures are then heated to a temperature that induces denaturation (e.g., 70°C) for a set time (e.g., 5-10 minutes).

-

Cooling and Measurement: After cooling, the turbidity of the solutions is measured using a spectrophotometer at a wavelength of 660 nm.

-

Calculation of Inhibition: The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [1 - (Absorbance of Test / Absorbance of Control)] x 100

Conclusion

The mechanism of action of this compound is characteristic of a quaternary ammonium antiseptic, centered on the catastrophic disruption of the microbial cell membrane. This leads to the loss of cellular integrity, leakage of essential cytoplasmic contents, and ultimately, cell death. While specific quantitative efficacy data for this compound is sparse in the available literature, the well-established activity of related QACs provides a strong basis for understanding its antimicrobial properties. The experimental protocols detailed herein provide a framework for the further investigation and quantification of its specific antimicrobial profile.

References

- 1. drugfuture.com [drugfuture.com]

- 2. Impact of benzalkonium chloride, benzethonium chloride and chloroxylenol on bacterial antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fungicidal activities of commonly used disinfectants and antifungal pharmaceutical spray preparations against clinical strains of Aspergillus and Candida species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. labsolu.ca [labsolu.ca]

An In-depth Technical Guide to the Synthesis and Purification of Octafonium Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octafonium chloride, a quaternary ammonium compound, possesses a complex molecular structure that necessitates a carefully controlled synthesis and purification process to ensure high purity for research and pharmaceutical applications. This technical guide provides a comprehensive overview of a probable synthetic route and various purification methodologies applicable to this compound. The synthesis is based on the well-established Menshutkin reaction, involving the quaternization of a tertiary amine with benzyl chloride. This guide details a plausible experimental protocol and explores several purification techniques, including crystallization, column chromatography, and liquid-liquid extraction, supported by data from analogous compounds. The information presented herein is intended to serve as a valuable resource for scientists and researchers engaged in the synthesis and development of quaternary ammonium compounds.

Introduction

This compound, with the chemical name N-Benzyl-N,N-dimethyl-2-{2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy}ethan-1-aminium chloride, is a quaternary ammonium salt. Its structure, featuring a long hydrophobic alkyl chain, an ether linkage, an aromatic ring, and a permanently charged quaternary ammonium group, imparts surfactant properties and potential biological activity. The purity of such compounds is paramount for their application in drug development and scientific research. This guide outlines a robust synthesis and purification strategy to obtain high-purity this compound.

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process, culminating in a Menshutkin reaction.

Step 1: Synthesis of the Tertiary Amine Precursor

The first step involves the synthesis of the tertiary amine, N,N-dimethyl-2-{2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy}ethan-1-amine. This precursor can be prepared by the reaction of 2-[2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]ethoxy]ethyl chloride with dimethylamine.

Step 2: Quaternization via Menshutkin Reaction

The final step is the quaternization of the tertiary amine precursor with benzyl chloride. This reaction, a classic example of the Menshutkin reaction, leads to the formation of the quaternary ammonium salt, this compound. The reaction is typically carried out in a polar solvent.[1]

Logical Workflow for this compound Synthesis

Caption: Logical workflow for the two-step synthesis of this compound.

Experimental Protocol

The following is a detailed, plausible experimental protocol for the synthesis of this compound, based on procedures for structurally similar compounds.[2]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) |

| N,N-dimethyl-2-{2-[4-(2,4,4-trimethylbutyl)phenoxy]ethoxy}ethan-1-amine | 321.51 |

| Benzyl chloride | 126.58 |

| Methyl isobutyl ketone (MIBK) | 100.16 |

| Cyclohexane | 84.16 |

Procedure:

-

To a 1 L four-necked reaction flask equipped with a mechanical stirrer, reflux condenser, and a thermometer, add the tertiary amine precursor (e.g., 170.0 g).

-

Sequentially add methyl isobutyl ketone (MIBK) (e.g., 100.2 g) and benzyl chloride (e.g., 126.6 g).

-

Heat the reaction mixture to reflux and maintain for approximately 2 hours.

-

After the reaction is complete, slowly add cyclohexane (e.g., 168.2 g) to induce crystallization.

-

Cool the mixture to facilitate complete precipitation of the product.

-

The crude this compound is then collected by filtration.

Reaction Monitoring:

The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the consumption of the starting materials and the formation of the product.

Purification of this compound

The purification of quaternary ammonium salts like this compound is critical to remove unreacted starting materials, by-products, and solvents. Several methods can be employed, and the choice depends on the nature of the impurities and the desired final purity.

4.1. Crystallization

Crystallization is a common and effective method for purifying solid organic compounds.[3][4] The crude this compound obtained from the synthesis can be purified by recrystallization from a suitable solvent or a mixture of solvents.

Solvent Selection:

The ideal solvent for crystallization should dissolve the compound well at high temperatures but poorly at low temperatures. For a compound like this compound, a mixture of a polar solvent (to dissolve the ionic head) and a non-polar solvent (to dissolve the hydrophobic tail) might be effective. A patent for a similar compound suggests the use of cyclohexane to induce crystallization from a reaction mixture in methyl isobutyl ketone.[2] Other potential solvent systems could include acetone/acetonitrile mixtures.[5]

General Recrystallization Protocol:

-

Dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., methyl isobutyl ketone or an acetone/acetonitrile mixture).

-

If any insoluble impurities are present, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystal formation.

-

Collect the purified crystals by filtration.

-

Wash the crystals with a small amount of cold solvent to remove any adhering impurities.

-

Dry the crystals under vacuum.

4.2. Column Chromatography

Column chromatography is a versatile technique for the purification of organic compounds.[6] For quaternary ammonium salts, which can be challenging to purify by standard silica gel chromatography due to strong interactions, several specialized techniques can be used.

Chromatography Options:

| Technique | Stationary Phase | Mobile Phase Considerations |

| Normal-Phase Ion-Pair | Silica Gel or Alumina | A mobile phase containing a salt (e.g., ammonium acetate) in a mixture of organic solvents (e.g., dichloromethane/methanol). |

| Reversed-Phase (C18) | C18-functionalized silica | A mixture of water/acetonitrile or water/methanol with a buffer (e.g., formic acid or ammonium acetate).[7][8] |

| Hydrophilic Interaction (HILIC) | Silica or polar phases | A high percentage of organic solvent (e.g., acetonitrile) with a small amount of aqueous buffer.[8] |

Experimental Workflow for Column Chromatography Purification

Caption: General workflow for the purification of this compound using column chromatography.

4.3. Liquid-Liquid Extraction

Liquid-liquid extraction can be used to remove certain impurities based on their differential solubility in two immiscible liquid phases.[9][10] For a quaternary ammonium salt like this compound, which has both hydrophilic and hydrophobic properties, this technique might be employed to remove non-polar organic impurities.

Procedure:

-

Dissolve the crude product in a suitable solvent (e.g., a mixture of water and a polar organic solvent).

-

Extract this solution with an immiscible non-polar organic solvent (e.g., hexane or diethyl ether) to remove non-polar impurities.

-

The purified this compound will remain in the aqueous/polar organic phase.

-

The solvent can then be removed under reduced pressure to recover the product.

Purity Assessment

The purity of the synthesized and purified this compound should be assessed using appropriate analytical techniques.

Analytical Methods:

| Method | Purpose |

| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the compound and quantify any impurities. A reversed-phase C18 column with a buffered mobile phase is often suitable.[11] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the chemical structure of the compound. 1H and 13C NMR are essential. |

| Mass Spectrometry (MS) | To confirm the molecular weight of the cation. |

| Melting Point | A sharp melting point is indicative of high purity. |

Conclusion

The synthesis of this compound can be reliably achieved through a quaternization reaction of a suitable tertiary amine precursor with benzyl chloride. The purification of the final product is a critical step to ensure its suitability for research and development purposes. A combination of crystallization and chromatographic techniques can be employed to achieve high purity. The detailed protocols and methodologies presented in this guide provide a solid foundation for the successful synthesis and purification of this compound and other structurally related quaternary ammonium compounds.

References

- 1. Menshutkin reaction - Wikipedia [en.wikipedia.org]

- 2. EP2703382A1 - Method for preparing aryl polyoxy alkyl quaternary ammonium compound - Google Patents [patents.google.com]

- 3. science.uct.ac.za [science.uct.ac.za]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. rsc.org [rsc.org]

- 7. sielc.com [sielc.com]

- 8. Peak tailing for quaternary ammonium compound on C18 column - Chromatography Forum [chromforum.org]

- 9. m.youtube.com [m.youtube.com]

- 10. youtube.com [youtube.com]

- 11. uspnf.com [uspnf.com]

CAS number and molecular weight of Octafonium chloride

For Researchers, Scientists, and Drug Development Professionals

Core Substance Identification

Octafonium chloride, a quaternary ammonium antiseptic, is chemically identified as benzyldiethyl{2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]ethyl}ammonium chloride. This compound is recognized for its antimicrobial properties and is utilized in various topical antiseptic formulations.

| Identifier | Value |

| CAS Number | 15687-40-8 |

| Molecular Formula | C27H42ClNO |

| Molecular Weight | 432.08 g/mol |

Mechanism of Action

As a cationic surfactant, the primary antimicrobial mechanism of this compound involves the disruption of microbial cell membranes. The positively charged quaternary ammonium headgroup electrostatically interacts with the negatively charged components of the bacterial cell wall, such as phospholipids and teichoic acids.[1] This initial binding facilitates the insertion of the hydrophobic alkyl tail into the lipid bilayer of the cell membrane.[1]

This penetration disrupts the structural integrity and fluidity of the membrane, leading to increased permeability.[1] Consequently, essential intracellular components like ions, metabolites, and proteins leak out, while the proton motive force is dissipated. This loss of cellular contents and disruption of metabolic processes ultimately results in bacterial cell death.[1][2]

Antimicrobial Signaling and Disruption Pathway

The following diagram illustrates the sequential steps of the antimicrobial action of this compound on a bacterial cell.

References

The Solubility and Stability of Octafonium Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octafonium chloride is a quaternary ammonium compound (QAC) recognized for its antiseptic and disinfectant properties. As with any active pharmaceutical ingredient (API), a thorough understanding of its solubility and stability is paramount for formulation development, manufacturing, storage, and ensuring therapeutic efficacy and safety. This technical guide provides an in-depth overview of the known solubility and stability characteristics of this compound, drawing upon data from related compounds and established scientific principles where specific data is not publicly available. It also outlines standard experimental protocols for the determination of these critical physicochemical properties.

Chemical Profile of this compound

| Property | Information |

| Chemical Name | Benzyldiethyl(2-(4-(1,1,3,3-tetramethylbutyl)phenoxy)ethyl)ammonium chloride |

| Synonyms | Octaphonium chloride, Phenoctide |

| Molecular Formula | C27H42ClNO |

| Molecular Weight | 432.08 g/mol |

| CAS Number | 15687-40-8 |

| Chemical Structure | [Insert Chemical Structure Image - Note: As a text-based AI, I cannot generate images. A 2D structure can be readily found in chemical databases using the CAS number.] |

Solubility Profile

Qualitative Solubility

This compound, as a salt with a permanently charged quaternary ammonium cation, is expected to be soluble in polar solvents. Based on the properties of structurally similar QACs such as Benzethonium chloride, the following qualitative solubility profile can be anticipated:

-

Water: Soluble

-

Ethanol: Soluble

-

Methanol: Soluble

-

Acetone: Soluble

-

Chloroform: Soluble

-

Non-polar solvents (e.g., hexane, toluene): Sparingly soluble to insoluble

Quantitative Solubility Data (Analog-Based)

In the absence of specific data for this compound, the following table summarizes the reported solubility of Benzethonium chloride, a closely related QAC, to provide an estimate of the expected solubility range.

| Solvent | Temperature | Solubility (mg/mL) | Reference |

| Water | 18 °C (64 °F) | 10 - 50 | [1] |

| Alcohol | Not Specified | Soluble | [1] |

| Acetone | Not Specified | Soluble | [1] |

| Chloroform | Not Specified | Soluble | [1] |

Disclaimer: This data is for Benzethonium chloride and should be used as an estimation only. Experimental determination of this compound's solubility is essential for any formulation or research application.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

Materials

-

This compound

-

Selected solvents (e.g., deionized water, ethanol, methanol, DMSO, buffers of different pH)

-

Volumetric flasks

-

Scintillation vials or sealed flasks

-

Orbital shaker or wrist-action shaker in a temperature-controlled environment

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or other validated analytical method.

Procedure

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed flask.

-

Equilibration: Agitate the flasks at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible.

-

Phase Separation: Allow the suspensions to settle. Centrifuge the samples to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant.

-

Filtration: Filter the supernatant through a syringe filter that does not bind the analyte to remove any remaining solid particles.

-

Quantification: Dilute the filtrate with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as HPLC. A calibration curve prepared with known concentrations of this compound should be used for accurate quantification.

-

Data Reporting: Express the solubility in mg/mL or mol/L at the specified temperature.

Caption: Experimental workflow for solubility determination using the shake-flask method.

Stability Profile

The chemical stability of this compound is a critical quality attribute that can be influenced by several environmental factors, including temperature, pH, and light. A product with a shelf life of 1095 days has been noted, suggesting good stability under recommended storage conditions.[2]

Factors Affecting Stability

-

pH: Quaternary ammonium compounds are generally stable over a wide pH range.[3] However, extreme pH conditions (highly acidic or alkaline) can potentially lead to degradation. Hydrolysis is a potential degradation pathway, although QACs are generally resistant to it.

-

Temperature: Elevated temperatures can accelerate chemical degradation. The stability of this compound should be evaluated under accelerated and long-term storage conditions as per ICH guidelines.[4][5]

-

Light: Photodegradation can occur if the molecule contains chromophores that absorb light in the UV-Vis range. Photostability studies are essential to determine the need for light-protective packaging.[6][7]

Experimental Protocol for Stability Testing

Stability testing should be conducted according to the International Council for Harmonisation (ICH) guidelines Q1A(R2) for stability testing of new drug substances and products and Q1B for photostability testing.[6][8]

Forced Degradation Studies

Forced degradation (or stress testing) is performed to identify potential degradation products and to develop a stability-indicating analytical method.

-

Acid and Base Hydrolysis: Expose a solution of this compound to acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) conditions at an elevated temperature (e.g., 60 °C).

-

Oxidation: Treat a solution of this compound with an oxidizing agent (e.g., 3% H2O2) at room temperature.

-

Thermal Degradation: Expose solid this compound and a solution to high temperatures (e.g., 80 °C).

-

Photodegradation: Expose solid this compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[6]

-

Analysis: Analyze the stressed samples at various time points using a validated stability-indicating HPLC method to separate the parent drug from any degradation products.

Long-Term and Accelerated Stability Studies

These studies are conducted on the drug substance in its proposed packaging to establish the retest period or shelf life and recommended storage conditions.

| Study | Storage Condition | Minimum Duration |

| Long-Term | 25 °C ± 2 °C / 60% RH ± 5% RH or 30 °C ± 2 °C / 65% RH ± 5% RH | 12 months |

| Intermediate | 30 °C ± 2 °C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40 °C ± 2 °C / 75% RH ± 5% RH | 6 months |

RH = Relative Humidity

Samples are pulled at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies) and analyzed for appearance, assay, degradation products, and other relevant quality attributes.[5][9]

Caption: Logical workflow for the stability testing of this compound.

Mechanism of Antimicrobial Action

As a quaternary ammonium compound, the primary mechanism of action of this compound is the disruption of microbial cell membranes.[3][10]

-

Adsorption and Penetration: The positively charged (cationic) head of the this compound molecule is attracted to the negatively charged components of the microbial cell surface.[10]

-

Membrane Disruption: The long, lipophilic alkyl chain of the molecule penetrates and disrupts the cytoplasmic membrane.[11]

-

Leakage of Cellular Contents: This disruption leads to a loss of membrane integrity, causing the leakage of essential intracellular components such as potassium ions and nucleotides.

-

Enzyme Inhibition and Protein Denaturation: The compound can also inactivate critical membrane-bound enzymes and denature cellular proteins.

-

Cell Death: The cumulative effect of these actions is the death of the microorganism.

Caption: General mechanism of antimicrobial action for quaternary ammonium compounds.

Conclusion

A comprehensive understanding of the solubility and stability of this compound is fundamental for its successful development and application as an active pharmaceutical ingredient. While specific quantitative data for this compound remains limited in publicly accessible literature, the information derived from structurally similar quaternary ammonium compounds and the application of standardized ICH guidelines for experimental testing provide a robust framework for its characterization. The protocols and logical workflows presented in this guide offer a clear path for researchers and drug development professionals to generate the necessary data to ensure the quality, safety, and efficacy of formulations containing this compound.

References

- 1. Benzethonium Chloride | C27H42ClNO2 | CID 8478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. labsolu.ca [labsolu.ca]

- 3. Quaternary ammonium cation - Wikipedia [en.wikipedia.org]

- 4. database.ich.org [database.ich.org]

- 5. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 6. ema.europa.eu [ema.europa.eu]

- 7. database.ich.org [database.ich.org]

- 8. database.ich.org [database.ich.org]

- 9. edaegypt.gov.eg [edaegypt.gov.eg]

- 10. cleaninginstitute.org [cleaninginstitute.org]

- 11. Quaternary Ammonium Compound Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Analysis of Octafonium Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and analytical methodologies relevant to the characterization of octafonium chloride. While specific, publicly available raw spectroscopic data for this compound is limited, this document outlines the expected spectral characteristics based on its chemical structure and data from analogous compounds. It also details the standard experimental protocols for acquiring such data and provides a general understanding of its mechanism of action as a quaternary ammonium antiseptic.

Chemical and Physical Properties of this compound

This compound is a quaternary ammonium salt with the chemical formula C₂₇H₄₂ClNO.[1] It functions as an antiseptic, with actions similar to other cationic surfactants.[1]

| Property | Value |

| Chemical Formula | C₂₇H₄₂ClNO |

| Molecular Weight | 432.08 g/mol |

| CAS Number | 15687-40-8 |

| Appearance | Expected to be a white to off-white solid |

| Solubility | Expected to be soluble in water and polar organic solvents |

Predicted Spectroscopic Data

Based on the chemical structure of this compound and spectroscopic principles, the following data can be anticipated.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to be complex due to the numerous aliphatic and aromatic protons. Key expected signals include:

-

Aromatic Protons: Signals in the δ 6.5-8.0 ppm range corresponding to the protons on the two benzene rings.

-

Alkyl Protons: A series of overlapping signals in the δ 0.8-4.5 ppm range. This would include the methyl, methylene, and methine protons of the octyl and ethyl groups, as well as the methylene groups adjacent to the quaternary nitrogen and the ether oxygen.

-

N-CH₂ Protons: Methylene protons adjacent to the positively charged nitrogen atom are expected to be deshielded and appear further downfield compared to other methylene groups.

¹³C NMR: The carbon NMR spectrum will show a variety of signals corresponding to the different carbon environments:

-

Aromatic Carbons: Signals in the δ 110-160 ppm range.

-

Aliphatic Carbons: Signals in the δ 10-70 ppm range. The carbons directly bonded to the nitrogen and oxygen atoms will be further downfield.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its functional groups:

-

C-H Stretching (Aromatic): Above 3000 cm⁻¹

-

C-H Stretching (Aliphatic): Below 3000 cm⁻¹

-

C=C Stretching (Aromatic): 1600-1450 cm⁻¹

-

C-O Stretching (Ether): 1260-1000 cm⁻¹

-

C-N Stretching: 1250-1020 cm⁻¹

Mass Spectrometry (MS)

The mass spectrum of this compound will provide information about its molecular weight and fragmentation pattern.

-

Molecular Ion: The intact molecule will not be observed as a single peak due to the presence of the chloride counter-ion. Instead, the cation (C₂₇H₄₂NO⁺) is expected to be detected at m/z 396.63.

-

Isotopic Pattern: Due to the presence of a chlorine atom, fragment ions containing chlorine would be expected to show a characteristic M/M+2 isotopic pattern with a ratio of approximately 3:1.

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for a compound like this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve a few milligrams of this compound in a suitable deuterated solvent (e.g., Deuterated Chloroform (CDCl₃), Deuterated Methanol (CD₃OD), or Deuterated Water (D₂O)).

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set an appropriate spectral width and number of scans to achieve a good signal-to-noise ratio.

-

Integrate the signals to determine the relative number of protons.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A larger number of scans is typically required due to the lower natural abundance of ¹³C.

-

IR Spectroscopy

-

Sample Preparation:

-

Solid State: Prepare a KBr (potassium bromide) pellet by mixing a small amount of the sample with dry KBr and pressing it into a thin, transparent disk.

-

Thin Film: If the sample is soluble, a thin film can be cast onto a salt plate (e.g., NaCl or KBr) from a volatile solvent.

-

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample compartment or the pure KBr pellet.

-

Record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry

-

Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 mg/mL).

-

Instrument: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI). ESI is well-suited for pre-charged molecules like quaternary ammonium salts.

-

Acquisition:

-

Infuse the sample solution into the ion source.

-

Acquire the mass spectrum in positive ion mode to detect the cation.

-

Analyze the fragmentation pattern if tandem mass spectrometry (MS/MS) capabilities are available.

-

Mechanism of Action and Relevant Pathways

As a quaternary ammonium compound, this compound's primary mechanism of antimicrobial action involves the disruption of microbial cell membranes.

Caption: General mechanism of action for this compound.

Experimental Workflow

The general workflow for the spectroscopic characterization of a chemical compound like this compound is outlined below.

Caption: General workflow for spectroscopic analysis.

Safety Information

As a quaternary ammonium compound, this compound should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses. It may cause skin and eye irritation. For detailed safety information, it is recommended to consult a comprehensive Safety Data Sheet (SDS) for this compound or a closely related one, such as benzethonium chloride.

Disclaimer: This document is intended for informational purposes only and is not a substitute for rigorous experimental data. The predicted spectroscopic information and general protocols should be adapted and verified through actual laboratory measurements.

References

Octafonium Chloride: A Review of a Quaternary Ammonium Antiseptic

For Immediate Release

[City, State] – [Date] – This technical whitepaper provides a comprehensive overview of Octafonium chloride, a quaternary ammonium antiseptic. The document is intended for researchers, scientists, and professionals in drug development, summarizing the available scientific and historical data on this compound. While this compound is an established antiseptic, publicly available, in-depth information regarding its specific developmental history, detailed experimental protocols, and precise signaling pathways is limited. This paper synthesizes the accessible information to provide a foundational understanding of the compound.

Introduction

This compound, also known as Phenoctide, is a cationic surfactant used for its antiseptic properties in topical applications. As a quaternary ammonium compound, its mechanism of action is analogous to other compounds in this class, primarily through the disruption of microbial cell membranes. It is chemically identified as benzyldiethyl{2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]ethyl}ammonium chloride.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is compiled from various chemical databases and supplier specifications.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C27H42ClNO |

| Molecular Weight | 432.08 g/mol |

| CAS Number | 15687-40-8 |

| Appearance | White solid (typical) |

| Solubility | Soluble in water |

Historical Development and Discovery

Detailed historical records regarding the specific discovery and development timeline of this compound are not extensively documented in readily accessible scientific literature. Its development falls within the broader history of the discovery and application of antiseptics, which began in the 19th century with pioneers like Ignaz Semmelweis and Joseph Lister, who established the principles of antisepsis.[1][2][3][4] The synthesis and investigation of quaternary ammonium compounds as effective antimicrobial agents became more prominent in the mid-20th century.

This compound is known to be an active ingredient in topical antiseptic preparations, such as Germolene, which is available in the United Kingdom and South Africa. However, the precise date of its first synthesis and its introduction into clinical use is not clearly detailed in the available literature.

Mechanism of Action

The primary mechanism of action of this compound, as a quaternary ammonium antiseptic, involves the disruption of microbial cell integrity. While specific signaling pathways have not been extensively elucidated for this particular compound, the general mechanism for this class of antiseptics is understood to be:

-

Adsorption and Penetration: The positively charged quaternary ammonium cation is attracted to the negatively charged microbial cell surface.

-

Membrane Disruption: The compound binds to and penetrates the cell membrane, leading to a disorganization of the lipid bilayer.

-

Leakage of Intracellular Components: This disruption results in the loss of essential low molecular weight intracellular components, such as potassium ions and nucleotides.

-

Enzyme Inhibition and Protein Denaturation: At higher concentrations, these compounds can cause the denaturation of essential cellular proteins and enzymes, leading to cell death.

A simplified logical flow of this proposed mechanism is illustrated in the following diagram.

Caption: Logical flow of the proposed mechanism of action for this compound.

Experimental Protocols and Data

A thorough review of publicly available scientific literature did not yield detailed experimental protocols specifically for the evaluation of this compound. Research on quaternary ammonium compounds often involves standardized microbiological assays to determine their efficacy against various microorganisms. A general workflow for such an evaluation is outlined below.

Caption: Generalized workflow for assessing the efficacy of an antiseptic agent.

Conclusion

This compound is a recognized quaternary ammonium antiseptic with established use in topical preparations. Its mechanism of action is consistent with other cationic surfactants, involving the disruption of microbial cell membranes. However, there is a notable scarcity of detailed public information regarding its historical development, specific experimental studies, and well-defined signaling pathways. Further research and publication of such data would be beneficial for a more in-depth technical understanding of this compound.

Disclaimer: This document is a synthesis of publicly available information and is intended for informational purposes only. It is not a substitute for a comprehensive review of primary scientific literature or for conducting independent research and validation.

References

- 1. news-medical.net [news-medical.net]

- 2. The Evolution of Antisepsis: A Historical Review The Evolution of Antisepsis: A Historical Review | WoundSource [woundsource.com]

- 3. Joseph Lister (1827-1912): A Pioneer of Antiseptic Surgery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. History of Antiseptics & Legacy of Ignaz Semmelweis [thoughtco.com]

In-depth Technical Guide: Safety Data and Handling Precautions for Octafonium Chloride

Chemical Identification

| Parameter | Value | Reference |

| Chemical Name | Octafonium chloride | N/A |

| Synonyms | Benzyldiethyl(2-(4-(1,1,3,3-tetramethylbutyl)phenoxy)ethyl)ammonium chloride | [1] |

| CAS Number | 15687-40-8 | [2] |

| Molecular Formula | C27H42ClNO | [2] |

| Molecular Weight | 432.09 g/mol | [2] |

Hazard Identification

While a specific hazard classification for this compound is not available, based on data for similar compounds like Benzethonium chloride, the following hazards may be anticipated.[3]

Potential Hazard Statements:

-

H301: Toxic if swallowed.[3]

-

H314: Causes severe skin burns and eye damage.[3]

-

H400: Very toxic to aquatic life.[3]

-

H410: Very toxic to aquatic life with long lasting effects.[3]

Precautionary Statements (Anticipated):

-

P260: Do not breathe dust/fume/gas/mist/vapours/spray.

-

P264: Wash skin thoroughly after handling.

-

P273: Avoid release to the environment.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

-

P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P405: Store locked up.

-

P501: Dispose of contents/container to an approved waste disposal plant.

First-Aid Measures

In the event of exposure, the following first-aid measures are recommended based on the potential hazards. Immediate medical attention is crucial in all cases of significant exposure.

| Exposure Route | First-Aid Measures |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Call a physician or poison control center immediately.[4] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Call a physician immediately.[4][5] |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Immediate medical attention is required.[4][5] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[4][5] |

Handling and Storage

Handling Precautions

-

Engineering Controls: Use only under a chemical fume hood. Ensure that eyewash stations and safety showers are close to the workstation location.[4]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[4]

-

Respiratory Protection: A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation or other symptoms are experienced.[1]

-

-

General Hygiene: Handle in accordance with good industrial hygiene and safety practice. Wash hands thoroughly after handling.[4] Do not eat, drink or smoke when using this product.[1]

Storage Conditions

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[4] Store locked up.[4]

-

Incompatible Materials: Strong oxidizing agents.[1]

Physical and Chemical Properties

Limited data is available for the physical and chemical properties of this compound.

| Property | Value |

| Molecular Formula | C27H42ClNO |

| Molecular Weight | 432.09 g/mol |

| Appearance | Data not available |

| Odor | Data not available |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| Solubility | Data not available |

Toxicological Information

Specific toxicological data for this compound is not available. The information below is based on the closely related compound Benzethonium chloride and should be interpreted with caution.

| Toxicity Metric | Value (Benzethonium chloride) | Species | Reference |

| Acute Oral Toxicity (LD50) | 338 mg/kg | Mouse | [5] |

-

Skin Corrosion/Irritation: Causes severe skin burns.[3]

-

Serious Eye Damage/Irritation: Causes serious eye damage.[3]

-

Carcinogenicity: No evidence of carcinogenic activity was found in a two-year study on rats for Benzethonium chloride.

-

Mutagenicity: Data not available.

-

Reproductive Toxicity: Data not available.

Experimental Protocols (Hypothetical)

Due to the lack of published experimental protocols for this compound, a hypothetical workflow for assessing its skin irritation potential based on standard methodologies is presented below.

Caption: Hypothetical workflow for an in-vivo skin irritation study.

Logical Relationships in Safety Assessment

The assessment of chemical safety involves a logical progression from hazard identification to risk management.

Caption: Logical flow of a chemical safety risk assessment.

Note: The DOT scripts provided are for visualization purposes and represent hypothetical or generalized procedures. They are not based on specific experimental data for this compound.

References

An In-Depth Technical Guide to Octafonium Chloride Analogues and Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octafonium chloride, a quaternary ammonium compound (QAC), has long been recognized for its antiseptic properties. This technical guide provides a comprehensive overview of its analogues and derivatives, focusing on their synthesis, antimicrobial efficacy, and cytotoxic profiles. A critical analysis of the structure-activity relationships (SAR) reveals the profound impact of structural modifications, particularly alkyl chain length, on biological activity. This document details experimental protocols for the synthesis and biological evaluation of these compounds. Furthermore, it elucidates the molecular mechanisms of action, including the induction of apoptosis through the mitochondrial pathway, visualized through a detailed signaling cascade. This guide is intended to be a valuable resource for researchers and professionals engaged in the discovery and development of novel antimicrobial and therapeutic agents based on the this compound scaffold.

Introduction

Quaternary ammonium compounds (QACs) represent a broad class of cationic surfactants with diverse applications, including as disinfectants, antiseptics, and preservatives.[1][2] this compound, chemically known as benzyldiethyl(2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]ethyl)ammonium chloride, is a prominent member of this class, utilized for its antimicrobial properties. The growing concern over antimicrobial resistance necessitates the exploration of novel QACs with enhanced efficacy and reduced toxicity. This guide focuses on the analogues and derivatives of this compound, providing a detailed examination of their chemical synthesis, biological activities, and mechanisms of action.

Synthesis of this compound Analogues

The synthesis of this compound analogues, particularly those of the benzalkonium chloride type, typically involves the quaternization of a tertiary amine with a suitable alkyl or benzyl halide. The following protocol describes a general method for the synthesis of N-benzyl-N,N-dimethylethan-1-aminium chloride derivatives with varying alkyl chain lengths, which serve as structural analogues of this compound.

Experimental Protocol: Synthesis of N-benzyl-N,N-dimethyl-N-(2-hydroxyethyl)ammonium Chloride Derivatives

This procedure is adapted from the synthesis of related benzoxonium-like salts and pyridine-containing benzalkonium chloride analogues.

Materials:

-

Appropriate N,N-dimethyl-N-(2-hydroxyethyl)amine

-

Benzyl chloride

-

Acetonitrile (solvent)

Procedure:

-

A mixture of the N,N-dimethyl-N-(2-hydroxyethyl)amine (1.0 equivalent) and benzyl chloride (1.2 equivalents) is prepared in acetonitrile.

-

The reaction mixture is stirred at room temperature for 24 hours.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is washed with diethyl ether to remove unreacted starting materials.

-

The final product is purified by recrystallization from a suitable solvent system, such as acetone/acetonitrile.

-

The structure of the synthesized compound is confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activity and Structure-Activity Relationships

The biological activity of this compound analogues is critically dependent on their chemical structure, most notably the length of the alkyl chain. This relationship is evident in both their antimicrobial efficacy and their cytotoxicity towards mammalian cells.

Antimicrobial Activity

The antimicrobial activity of QACs is primarily attributed to their ability to disrupt microbial cell membranes.[3][4] The positive charge on the quaternary nitrogen atom facilitates interaction with the negatively charged components of the bacterial cell wall and membrane, leading to membrane disorganization and leakage of intracellular contents.[3] The lipophilic alkyl chain plays a crucial role in penetrating the hydrophobic core of the cell membrane.

The Minimum Inhibitory Concentration (MIC) is a key quantitative measure of a compound's antimicrobial potency. The following table summarizes the MIC values for a homologous series of benzalkonium chloride analogues against various microorganisms, demonstrating the influence of alkyl chain length.

| Compound (Alkyl Chain Length) | Staphylococcus aureus (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) | Pseudomonas aeruginosa (MIC, µg/mL) |

| C12 | 1.56 | 6.25 | 25 |

| C14 | 0.78 | 3.12 | 12.5 |

| C16 | 1.56 | 6.25 | 50 |

Data compiled from multiple sources.[5][6]

The data indicates an optimal antimicrobial activity for the C14 analogue against the tested strains, with efficacy decreasing for both shorter and longer alkyl chains. This "cutoff effect" is a well-documented phenomenon for surfactants.[5]

Cytotoxicity

While potent antimicrobial activity is desirable, the therapeutic potential of these compounds is limited by their cytotoxicity to mammalian cells. The mechanism of cytotoxicity often involves the induction of apoptosis. The 50% inhibitory concentration (IC50) is a standard measure of a compound's cytotoxicity. The table below presents IC50 values for benzalkonium chloride analogues against human lung epithelial cells.

| Compound (Alkyl Chain Length) | Human Lung Epithelial Cells (IC50, µg/mL) |

| C12 | 7.1 (30 min exposure) |

| C14 | Not explicitly found, but trend suggests higher cytotoxicity than C12 |

| C16 | Not explicitly found, but trend suggests higher cytotoxicity than C14 |

Data from a study on H358 cells.[2]

The trend suggests that cytotoxicity increases with increasing alkyl chain length, which correlates with the increased lipophilicity facilitating membrane interaction.[7]

Experimental Protocols for Biological Evaluation

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[8][9][10]

Materials:

-

96-well microtiter plates

-

Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Stock solutions of test compounds

Procedure:

-

Prepare serial two-fold dilutions of the test compounds in the growth medium directly in the 96-well plates.

-

Prepare a bacterial suspension in the growth medium and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the standardized bacterial suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Inoculate each well (containing 100 µL of the diluted compound) with 100 µL of the prepared bacterial inoculum.

-

Include a positive control (bacteria in broth without compound) and a negative control (broth only) on each plate.

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

-

Human cell line (e.g., A549 lung epithelial cells)

-

96-well plates

-

Cell culture medium

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24 hours).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and dissolve the formazan crystals in the solubilization solution.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

The IC50 value is calculated as the concentration of the compound that reduces the absorbance by 50% compared to the untreated control cells.

Mechanism of Action: Induction of Apoptosis

At cytotoxic concentrations, this compound analogues and other QACs induce programmed cell death, or apoptosis, in mammalian cells.[7] The primary mechanism involves the disruption of mitochondrial function, leading to the activation of the intrinsic apoptotic pathway.[1][2]

Caption: QAC-induced mitochondrial pathway of apoptosis.

The signaling cascade is initiated by the inhibition of Complex I of the mitochondrial electron transport chain.[1][2] This leads to mitochondrial depolarization, an increase in the expression of the tumor suppressor protein p53 and its downstream target p21, and a shift in the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, favoring apoptosis.[3][8][11] The subsequent release of cytochrome c from the mitochondria triggers the formation of the apoptosome and the activation of a caspase cascade, beginning with caspase-9 and culminating in the activation of the executioner caspase-3.[7][9] Activated caspase-3 then cleaves key cellular substrates, such as poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical changes of apoptosis.[7]

Conclusion

This technical guide has provided a detailed overview of this compound analogues and derivatives, with a focus on their synthesis, structure-activity relationships, and mechanisms of action. The antimicrobial efficacy and cytotoxicity of these compounds are intricately linked to their molecular structure, particularly the length of the lipophilic alkyl chain. The elucidation of the apoptotic signaling pathway provides valuable insights for the rational design of novel QACs with improved therapeutic indices. The experimental protocols detailed herein offer a practical framework for the synthesis and evaluation of these promising compounds. Further research into the nuances of their interactions with both microbial and mammalian cells will undoubtedly pave the way for the development of the next generation of antimicrobial agents.

References

- 1. Mitochondrial Dysfunction Is the Focus of Quaternary Ammonium Surfactant Toxicity to Mammalian Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mitochondrial dysfunction is the focus of quaternary ammonium surfactant toxicity to mammalian epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Benzalkonium chloride-induced direct and indirect toxicity on corneal epithelial and trigeminal neuronal cells: proinflammatory and apoptotic responses in vitro. | Sigma-Aldrich [merckmillipore.com]

- 5. Effects of benzalkonium chloride on cell viability, inflammatory response, and oxidative stress of human alveolar epithelial cells cultured in a dynamic culture condition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Essential roles of the Bcl-2 family of proteins in caspase-2-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Benzalkonium chloride and cetylpyridinium chloride induce apoptosis in human lung epithelial cells and alter surface activity of pulmonary surfactant monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Role of Bcl-2 Family Members in Caspase-Independent Apoptosis during Chlamydia Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. abeomics.com [abeomics.com]

- 10. Oxidative stress-induced JNK/AP-1 signaling is a major pathway involved in selective apoptosis of myelodysplastic syndrome cells by Withaferin-A - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Role of Bcl-2 family proteins and caspases in the regulation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating Research-Grade Octafonium Chloride: A Technical Guide for Scientists

For researchers, scientists, and drug development professionals, this in-depth guide provides a comprehensive overview of research-grade Octafonium chloride, covering its commercial availability, physicochemical properties, and established experimental applications. This document details its primary mechanism of action as a quaternary ammonium compound and offers insights into relevant experimental protocols and potential signaling pathway interactions.

Commercial Availability and Suppliers

Research-grade this compound (CAS No: 15687-40-8) is available from several commercial chemical suppliers. It is essential to note that this compound is intended strictly for laboratory research, industrial, or manufacturing purposes and is not approved for medical or consumer use.[1] Purity levels for research-grade this compound are typically high, often exceeding 98%. The compound is generally supplied in quantities ranging from milligrams to several grams.

Below is a summary of representative commercial suppliers and their offerings. Please note that availability and catalog details are subject to change and should be verified directly with the suppliers.

| Supplier | Available Quantities (Representative) | Purity | Notes |

| CP Lab Safety | 1 gram | 98% | Ships only to research labs or commercial facilities. |

| Key Organics | 100 mg, 0.25 g, 1 g | >98% | Inquire for other pack sizes. |

| Fisher Scientific | 5 mg | Certified Reference Material | Available under the LoGiCal brand. |

Physicochemical Properties

This compound is a quaternary ammonium salt with a molecular formula of C₂₇H₄₂ClNO and a molecular weight of approximately 432.09 g/mol . As a cationic surfactant, its structure includes a positively charged nitrogen atom, which is key to its biological activity.

| Property | Value | Source |

| CAS Number | 15687-40-8 | [1] |

| Molecular Formula | C₂₇H₄₂ClNO | [1] |

| Molecular Weight | 432.09 g/mol | [1] |

| Synonyms | Octaphonium chloride, Phenoctide | [2] |

| Purity (Research Grade) | >98% | [3] |

This data is compiled from supplier and chemical database information.

Mechanism of Action: Disruption of Microbial Membranes

As a member of the quaternary ammonium compound (QAC) family, the primary mechanism of action for this compound is the disruption of microbial cell membranes.[4] This process is driven by the electrostatic interaction between the positively charged quaternary ammonium headgroup and the negatively charged components of the bacterial cell membrane, such as phospholipids and teichoic acids.[5]

The amphiphilic nature of the molecule allows its hydrophobic tail to penetrate the lipid bilayer, leading to a loss of membrane integrity, leakage of essential cytoplasmic contents, and ultimately, cell death.[5][6]

Experimental Protocols for Research Applications

While specific, detailed research protocols for this compound are not widely published, its classification as a QAC allows for the adaptation of established methods used to study similar antimicrobial agents. The following protocols are provided as a guide for researchers.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol is fundamental for assessing the antimicrobial efficacy of this compound against specific microbial strains.

Methodology:

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or ethanol, depending on solubility) at a concentration of 1 mg/mL.

-

Bacterial Culture: Grow the desired bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) in an appropriate broth medium (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase.

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution with the broth medium to achieve a range of concentrations.

-

Inoculation: Add a standardized inoculum of the bacterial culture to each well. Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound that results in no visible bacterial growth.

-

MBC Determination: To determine the MBC, subculture a small aliquot from the wells with no visible growth onto an appropriate agar medium. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial count after incubation.

Cytotoxicity Assay in Mammalian Cell Lines

This protocol assesses the potential toxicity of this compound to mammalian cells, which is crucial for any drug development application.

Methodology:

-

Cell Culture: Culture a relevant mammalian cell line (e.g., HaCaT for skin cells, A549 for lung epithelial cells) in a suitable medium supplemented with fetal bovine serum.

-

Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Replace the existing medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control.

-

Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

Viability Assessment: Assess cell viability using a standard method such as the MTT assay or a lactate dehydrogenase (LDH) release assay.[7]

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) to quantify the cytotoxicity of this compound.

Bacterial Membrane Potential Assay

This assay can be used to investigate the membrane-disrupting effects of this compound in real-time.

Methodology:

-

Bacterial Preparation: Prepare a suspension of the target bacteria in a suitable buffer.

-

Fluorescent Dye: Use a membrane potential-sensitive fluorescent dye, such as DiSC₃(5).[8]

-

Assay Setup: In a microplate reader, combine the bacterial suspension with the fluorescent dye and allow it to equilibrate.

-

Compound Addition: Add different concentrations of this compound to the wells.

-

Fluorescence Monitoring: Monitor the change in fluorescence over time. Depolarization of the bacterial membrane will cause a change in the fluorescence signal.[9][10]

-

Data Analysis: Quantify the rate and extent of membrane depolarization as a function of this compound concentration.

Signaling Pathways and Cellular Effects

While specific signaling pathways directly modulated by this compound are not well-documented, the known effects of QACs on cell membranes can trigger downstream cellular responses.

In Bacteria:

The primary effect is the loss of membrane potential, which disrupts essential cellular processes such as ATP synthesis and nutrient transport, leading to metabolic collapse and cell death.

In Mammalian Cells:

At cytotoxic concentrations, membrane disruption can lead to the activation of apoptotic pathways. For some QACs, exposure has been linked to the induction of oxidative stress and the activation of stress-response pathways such as the NF-κB and MAPK pathways.[1] It is plausible that this compound could elicit similar effects, although specific studies are required for confirmation.

Conclusion

This compound is a commercially available, research-grade quaternary ammonium compound with established antimicrobial properties stemming from its ability to disrupt microbial cell membranes. While in-depth research specifically on this compound is limited, its classification as a QAC provides a strong foundation for designing and executing a variety of experimental protocols to investigate its antimicrobial efficacy, cytotoxicity, and mechanism of action. The provided methodologies and diagrams serve as a starting point for researchers and drug development professionals to explore the potential applications of this compound in their respective fields. Further research is warranted to elucidate the specific molecular interactions and downstream cellular effects of this compound.

References

- 1. Clinical and Environmental Harms of Quaternary Ammonium Disinfectants and the Promise of Ultraviolet-C (UV-C) Alternatives: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. drugfuture.com [drugfuture.com]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | Quaternary ammonium compounds in hypersensitivity reactions [frontiersin.org]

- 5. Quaternary ammonia compounds in disinfectant products: evaluating the potential for promoting antibiotic resistance and disrupting wastewater treatmen ... - Environmental Science: Advances (RSC Publishing) DOI:10.1039/D3VA00063J [pubs.rsc.org]

- 6. What is the mechanism of Benzethonium Chloride? [synapse.patsnap.com]

- 7. benchchem.com [benchchem.com]

- 8. Correlation of Daptomycin Bactericidal Activity and Membrane Depolarization in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Use of a Fluorescence-Based Assay To Measure Escherichia coli Membrane Potential Changes in High Throughput - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Use of a Fluorescence-Based Assay To Measure Escherichia coli Membrane Potential Changes in High Throughput - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: In Vitro Antimicrobial Efficacy of Quaternary Ammonium Compounds

Note to the Reader: The term "Octafonium chloride" did not yield specific results in scientific literature. It is presumed that this may be a typographical error and the intended compound is a quaternary ammonium antiseptic such as Octenidine dihydrochloride or a related compound like Benzalkonium chloride . This document provides a detailed overview of the in vitro antimicrobial efficacy and testing protocols for these representative compounds.

These application notes are intended for researchers, scientists, and drug development professionals investigating the antimicrobial properties of quaternary ammonium compounds.

Mechanism of Action

Quaternary ammonium compounds (QACs) are cationic surfactants with broad-spectrum antimicrobial activity.[1][2][3][4] Their primary mode of action involves the disruption of microbial cell membranes.[2][4][5] The positively charged nitrogen atom of the QAC molecule interacts with the negatively charged components of the microbial cell envelope, such as phospholipids and proteins.[1][2][3] The hydrophobic alkyl chains of the QAC then penetrate and disrupt the lipid bilayer, leading to increased membrane permeability and leakage of essential intracellular contents, ultimately resulting in cell death.[2][3]

Caption: Mechanism of action of quaternary ammonium compounds.

Quantitative Antimicrobial Efficacy